3-Methyl-3-(4-methylphenyl)pyrrolidine
Description
3-Methyl-3-(4-methylphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound with a pyrrolidine core substituted by a methyl group and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₂H₁₇N, with a monoisotopic mass of 175.1361 Da . The compound’s structure combines the conformational flexibility of the pyrrolidine ring with the hydrophobic and electronic effects of the 4-methylphenyl substituent.
Properties
IUPAC Name |
3-methyl-3-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQKRXSGCSHUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248449-06-0 | |
| Record name | 3-methyl-3-(4-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclization of N-substituted amino alcohols or amino acids under acidic or basic conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity : Research indicates that derivatives of 3-Methyl-3-(4-methylphenyl)pyrrolidine exhibit anticonvulsant properties. In preclinical trials, these derivatives showed significant seizure reduction in animal models compared to control groups. This suggests potential utility in treating epilepsy and related disorders.
Enzyme Inhibition : The compound acts as a reversible inhibitor of cytochrome P450 enzymes, particularly P450 aromatase. This inhibition affects steroid hormone biosynthesis, which is crucial for understanding hormonal regulation and developing therapeutic agents for conditions influenced by steroid hormones.
Anti-inflammatory Effects : Ongoing investigations are exploring the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, offering potential for therapeutic applications in inflammatory diseases.
Biological Research
Cellular Effects : Studies have shown that this compound influences cellular signaling pathways and gene expression. This impact on cellular metabolism can be harnessed for further research into metabolic disorders and cancer.
Pharmacokinetics : The introduction of heteroatomic fragments in pyrrolidine derivatives enhances their pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for drug development processes.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing specialized polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities.
Data Table: Applications Overview
| Application Area | Specific Uses | Observations |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant activity | Significant seizure reduction in preclinical trials |
| Enzyme inhibition | Modulates P450 aromatase activity | |
| Anti-inflammatory effects | Potential modulation of inflammatory pathways | |
| Biological Research | Cellular signaling | Influences gene expression and metabolism |
| Pharmacokinetics | Improved ADME properties through structural modifications | |
| Industrial | Polymer synthesis | Development of specialized materials |
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibits P450 aromatase activity in vitro. The inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent in conditions influenced by steroid hormones.
Case Study 2: Anticonvulsant Research
In preclinical trials involving animal models, derivatives of this compound were tested for anticonvulsant activity. Results indicated significant seizure reduction compared to control groups, suggesting its potential utility in epilepsy treatment.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key Compounds :
| Compound Name | Molecular Formula | Substituent (Phenyl Ring) | Molecular Weight (Da) | Key Features |
|---|---|---|---|---|
| 3-Methyl-3-(4-methylphenyl)pyrrolidine | C₁₂H₁₇N | 4-methyl | 175.14 | Free base; flexible pyrrolidine |
| This compound-2,5-dione | C₁₂H₁₃NO₂ | 4-methyl | 203.24 | Dione scaffold; polar ketones |
| 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl | C₁₂H₁₄F₃N • HCl | 4-CF₃ | 265.70 | Hydrochloride salt; electron-withdrawing CF₃ |
- In contrast, the 4-trifluoromethylphenyl substituent () is strongly electron-withdrawing, which may improve metabolic stability and receptor binding affinity, as seen in MC4R ligands where electron-withdrawing groups (e.g., 4-Cl) enhanced activity . The dione derivative () introduces two ketone groups, increasing polarity and hydrogen-bonding capacity, making it suitable as a scaffold for further functionalization .
Stereochemical Considerations :
- Pyrrolidine derivatives in highlight the critical role of stereochemistry. For example, (S,R)-isomers of pyrrolidine-based ligands acted as full MC4R agonists, while (R,S)-isomers showed reduced efficacy despite similar binding affinity . This underscores the importance of chiral centers in biological activity.
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine () likely offers enhanced aqueous solubility compared to the free base form of the target compound .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (175 Da vs. 203–265 Da for analogs) and absence of polar functional groups suggest higher membrane permeability, a key factor in central nervous system drug design .
Biological Activity
3-Methyl-3-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered nitrogen-containing ring structure, exhibits properties that may influence various biological mechanisms. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.
Chemical Structure and Properties
The chemical formula of this compound is . The structure includes a methyl group at the 3-position and a para-methylphenyl group, which significantly affects its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 189.27 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial activity. For instance, a study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives demonstrated significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | Not specified | S. aureus, E. coli |
| Sodium pyrrolidide | 0.0039 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various pathogenic bacteria |
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors due to its structural similarity to biologically active molecules. This interaction can modulate biological activities such as enzyme inhibition or receptor binding . The presence of the methyl and para-methylphenyl groups may enhance its binding affinity to these targets.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrrolidine derivatives, including case reports on their abuse as psychoactive substances. For instance, a case study documented the effects of similar compounds in a clinical setting, emphasizing the need for further research into their safety and efficacy .
In another study focusing on the synthesis and structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that modifications in the substituents could lead to enhanced biological activities . This highlights the importance of structural variations in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-Methyl-3-(4-methylphenyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and substituted aryl groups. Key steps include:
- Catalytic methods : Use of heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance reaction efficiency and reduce side products .
- Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) under basic conditions (e.g., NaOH) improve intermediate stability .
- Temperature control : Gradual heating (e.g., 60–80°C) during coupling reactions minimizes decomposition .
- Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine to aryl halide) to favor product formation .
Q. Which spectroscopic techniques are recommended for characterizing structural purity, and how should data discrepancies be resolved?
- Methodological Answer :
- Primary techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C3 and aryl protons at C4) .
- IR spectroscopy : Validate functional groups (e.g., absence of unreacted carbonyl intermediates) .
- Resolving discrepancies : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature values from analogous pyrrolidine derivatives . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard mitigation : Follow GHS guidelines for acute toxicity (H301/H311) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Steric effects : The 3-methyl group increases steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. This can be mitigated using bulky ligands in catalytic systems (e.g., tert-butyl groups) .
- Electronic effects : Electron-donating groups (e.g., 4-methylphenyl) enhance resonance stabilization, favoring electrophilic substitution reactions. Kinetic studies under varying pH (3–9) and temperature (25–80°C) can quantify these effects .
Q. What strategies address contradictions in reported biological activity data for pyrrolidine derivatives?
- Methodological Answer :
- Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor binding studies) to reduce variability .
- Data normalization : Compare IC₅₀ values against reference compounds (e.g., known kinase inhibitors) to contextualize potency .
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., pharmacological databases) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., GPCRs or enzymes). Validate with MD simulations (10–100 ns trajectories) to assess stability .
- QSAR models : Train algorithms on datasets of pyrrolidine analogs to predict bioactivity (e.g., logP, polar surface area) and optimize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
